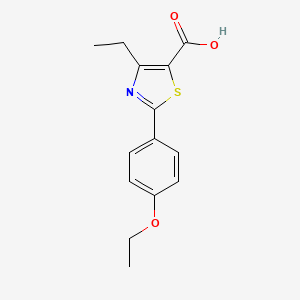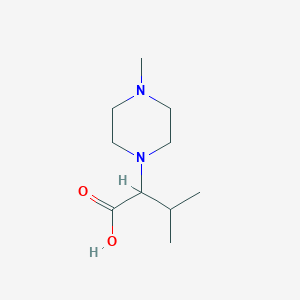
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid
Descripción general
Descripción
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol It is characterized by the presence of a piperazine ring substituted with a methyl group and a butanoic acid moiety
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
A compound with a similar structure was found to bind to the colchicine binding site of tubulin , which could suggest a similar mode of action for this compound.
Result of Action
A compound with a similar structure was found to induce apoptosis in bt-474 cells , suggesting that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-methylpiperazine with a suitable butanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-yl)butanoic acid: Similar structure but lacks the methyl group on the butanoic acid moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)butanoic acid): Contains additional aromatic rings and functional groups.
Uniqueness
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid is unique due to its specific substitution pattern on the piperazine ring and the presence of the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)9(10(13)14)12-6-4-11(3)5-7-12/h8-9H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZTYVSVUYZRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


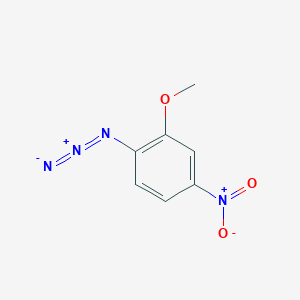
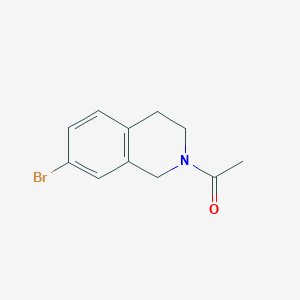
![3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3389742.png)
![3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3389743.png)
![1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3389745.png)
![2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3389748.png)
![4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389759.png)
![4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389773.png)
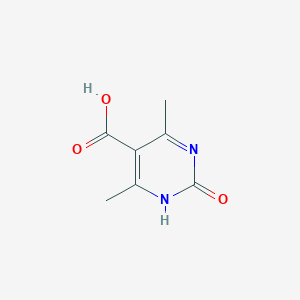
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid](/img/structure/B3389799.png)
![2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B3389809.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3389817.png)
![3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B3389818.png)
